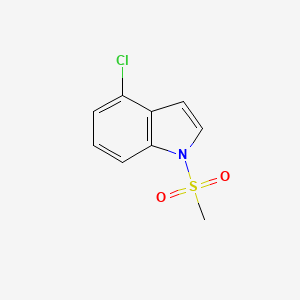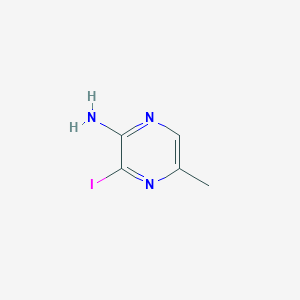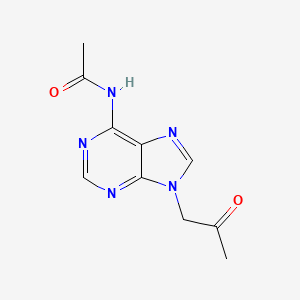
2-(Iodomethyl)-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3-methylpyrazine typically involves the iodination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Iodomethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding methyl derivatives.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, hydrogen peroxide in the presence of vanadium pentoxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-(Iodomethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-3-methylpyrazine depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
- 2-(Bromomethyl)-3-methylpyrazine
- 2-(Chloromethyl)-3-methylpyrazine
- 2-(Fluoromethyl)-3-methylpyrazine
Comparison: 2-(Iodomethyl)-3-methylpyrazine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity can be advantageous in specific synthetic applications where high reactivity is desired .
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
2-(iodomethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H7IN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 |
Clé InChI |
FJSGWFSZLYBYQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

